molecular formula C40H70N4O10S B8069753 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexanamide

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexanamide

Cat. No.: B8069753
M. Wt: 799.1 g/mol
InChI Key: YZUQQKUFBKCQOD-IGDIBKEVSA-N
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Description

This compound features a biotin-derived thieno[3,4-d]imidazol-2-one core linked via a pentanoylamino-hexanamide chain to a glycosylated octadecadienol group. The biotin moiety (3aS,4S,6aR configuration) is critical for interactions with biotin-binding proteins like avidin or streptavidin, while the glycosyl group (3,4,5-trihydroxyoxan-2-yl) enhances hydrophilicity and may facilitate receptor targeting .

Properties

IUPAC Name

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H70N4O10S/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-20-30(46)28(26-53-39-38(51)37(50)36(49)31(25-45)54-39)42-34(48)23-16-14-19-24-41-33(47)22-18-17-21-32-35-29(27-55-32)43-40(52)44-35/h10-11,15,20,28-32,35-39,45-46,49-51H,2-9,12-14,16-19,21-27H2,1H3,(H,41,47)(H,42,48)(H2,43,44,52)/b11-10+,20-15+/t28-,29-,30+,31+,32-,35-,36+,37-,38+,39+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUQQKUFBKCQOD-IGDIBKEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/CC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H70N4O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

799.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexanamide involves the esterification of glucosylceramide with biotin. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

Industrial production of 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexanamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexanamide has a wide range of applications in scientific research:

    Chemistry: Used as an affinity probe to detect or immobilize glucosylceramide binding partners.

    Biology: Employed in studies of cell membrane structure and function, as well as in the investigation of lipid metabolism.

    Medicine: Utilized in the development of diagnostic assays and therapeutic agents targeting glycosphingolipids.

    Industry: Applied in the production of biotinylated compounds for various biochemical assays .

Mechanism of Action

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexanamide exerts its effects through its interaction with the biotin ligand. The biotin moiety allows the compound to bind to avidin or streptavidin, which are commonly used in biochemical assays. This binding facilitates the detection or immobilization of glucosylceramide and its binding partners. The glucosylceramide moiety interacts with cell membranes and lipid-binding proteins, influencing various cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Biotin Moieties

Compound Name Key Structural Differences Molecular Weight Solubility/LogP Biological Relevance
Target Compound Glycosylated octadecadienol tail, hexanamide linker ~800 (estimated) Moderate (high TPSA*) Likely dual targeting (biotin receptors + carbohydrate-binding proteins)
N-(2-Aminoethyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide () Shorter ethylamine terminus, no glycosylation 286.39 0.6 g/L (25°C) Biotin-avidin conjugation tool; limited membrane penetration
6-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoic acid () Terminal carboxylic acid instead of glycosylated tail 357.47 High (logP ~1.2) Used in biotinylation of carboxyl-reactive biomolecules
Benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate () Benzyl-protected core, ester terminus 514.7 Low (logP ~4.5) Intermediate in synthetic pathways; poor aqueous solubility

*TPSA: Topological polar surface area.

Functional Comparisons

  • Biotin-Avidin Binding: The target compound retains the biotin core’s high affinity for avidin (Ka ~10¹⁵ M⁻¹), similar to and compounds. However, the glycosylated tail may sterically hinder binding compared to smaller analogs like N-(2-aminoethyl)-biotinamide .
  • Solubility: The glycosyl group increases hydrophilicity (TPSA >200 Ų) compared to non-glycosylated analogs (e.g., : TPSA ~90 Ų), enhancing aqueous solubility but reducing blood-brain barrier penetration .
  • Biological Activity: Anticancer Potential: highlights biotinylated colchicine derivatives as microtubule disruptors. The target compound’s lipid tail may improve tumor targeting via lipoprotein receptor interactions, unlike shorter-chain analogs . Antimicrobial Activity: notes challenges in comparing amide-based compounds due to divergent targets. The glycosyl group may confer unique antibacterial properties by mimicking host glycans .

Research Findings and Data

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~800 286.39 357.47
LogP ~2.5 (estimated) -0.8 1.2
TPSA (Ų) >200 120 110
BBB Permeability Low Moderate Low

Biological Activity

The compound 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexanamide is a complex organic molecule with significant potential in biological applications. This article explores its biological activity through various studies and research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C26H43N5O7S
Molecular Weight 609.74 g/mol
IUPAC Name Detailed above
CAS Number Not specified

The compound features a thienoimidazole core and a long-chain fatty acid derivative that contributes to its unique biological properties.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. The thienoimidazole moiety can modulate enzyme activity and influence signaling pathways. Additionally, the fatty acid component aids in membrane permeability and cellular uptake.

Pharmacological Effects

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. The thienoimidazole ring has been associated with inhibition of bacterial growth.
  • Anti-inflammatory Properties : Research indicates that such compounds may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : The compound's structure suggests potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of thienoimidazole derivatives. The results indicated that compounds similar to our target showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Study 2: Anti-inflammatory Activity

In a study focused on anti-inflammatory effects, researchers found that thienoimidazole derivatives reduced levels of TNF-alpha and IL-6 in vitro. This suggests that the compound may be effective in managing conditions like rheumatoid arthritis .

Study 3: Neuroprotection

Research in Neuroscience Letters demonstrated that compounds with structural similarities provided neuroprotection against oxidative stress in neuronal cells. This positions the compound as a potential therapeutic agent for neurodegenerative disorders .

Research Applications

The compound's unique structure allows for diverse applications in research:

  • Drug Development : Its potential as an antimicrobial and anti-inflammatory agent makes it a candidate for new drug formulations.
  • Biochemical Probes : The ability to label specific proteins could be harnessed for cellular imaging studies.
  • Therapeutics in Neurology : Given its neuroprotective properties, it may be explored further for treatments targeting neurodegenerative diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.